(3-Phenyloxiranyl)methanol
Overview
Description
“(3-Phenyloxiranyl)methanol” is a chemical compound with the molecular formula C9H10O2 . It is also known by other names such as “(3-Phenyl-2-oxiranyl)methanol” and "(3-Phenyloxiran-2-yl)methanol" .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C9H10O2 . This indicates that it contains 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 150.17 . It has a melting point of 26.5°C and a boiling point of 231.72°C (rough estimate) . The density of the compound is 1.1512 and it has a refractive index of 1.5427 (estimate) .Scientific Research Applications
Enantioselective Catalysis and Organic Synthesis
(3-Phenyloxiranyl)methanol is a versatile intermediate in organic synthesis, especially in the synthesis of epoxides with high enantioselectivity. For example, (1R,3S,4S)-2-Azanorbornyl-3-methanol has been synthesized from (R)-1-phenylethylamine and utilized as a catalyst for the enantioselective epoxidation of α,β-enones, leading to the production of corresponding epoxides in good yields and high enantioselectivities at room temperature (Jun Lu et al., 2008). This highlights the application of this compound derivatives in asymmetric catalysis, providing a route to chiral epoxides which are valuable in pharmaceutical synthesis.
Lipid Dynamics and Biological Membranes
Research involving methanol, such as studies on lipid dynamics and the impact on biological membranes, provides insights into the biological relevance of simple alcohols like methanol. For instance, methanol has been shown to significantly influence lipid dynamics, including 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics in biological membranes. These findings are critical for understanding the role of solvents in biomembrane studies and proteolipid compositions, which are essential for cell survival and protein reconstitution (Michael H. L. Nguyen et al., 2019).
Catalysis and Chemical Transformations
Methanol serves as a hydrogen source and C1 synthon in chemical synthesis, underpinning its significance in catalysis and energy technologies. A novel method using methanol for selective N-methylation of amines and transfer hydrogenation of nitroarenes has been developed. This method employs RuCl3.xH2O as a catalyst, showcasing methanol's utility as both a reagent and solvent in organic transformations, including the synthesis of pharmaceutical agents (Naina Sarki et al., 2021).
Advanced Material Synthesis
The role of this compound extends to the synthesis of advanced materials and chemical intermediates. For instance, a highly regioselective opening of 3-phenyloxirane-2-methanol with sodium phenoxides or thiophenoxides, supported by β-cyclodextrin in water, demonstrates its application in producing 3-(aryloxy)- or 3-(arylthio)propane-1,2-diols. This method offers a mild and efficient route to valuable diols for further chemical modifications or as building blocks in material science (M. Narender et al., 2007).
Safety and Hazards
“(3-Phenyloxiranyl)methanol” is classified as a hazardous substance. It has been assigned the GHS07 and GHS05 hazard pictograms . The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .
Properties
IUPAC Name |
(3-phenyloxiran-2-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVALSANGMFRTQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871329 | |
Record name | (3-Phenyl-2-oxiranyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21915-53-7 | |
Record name | 3-Phenyl-2-oxiranemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21915-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Phenyloxiranyl)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021915537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Phenyl-2-oxiranyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-phenyloxiranyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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